![molecular formula C15H29NO4 B14263976 Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate CAS No. 132042-66-1](/img/no-structure.png)
Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate is a chemical compound with a unique structure that includes a decyl chain, a hydroxymethyl group, and an amino group attached to a butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate typically involves the reaction of decyl alcohol with 4-[(hydroxymethyl)amino]-4-oxobutanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and reaction of the starting materials, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the specific nucleophile used in the reaction.
Applications De Recherche Scientifique
Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Decyl 4-aminobutanoate
- Decyl 4-hydroxybutanoate
- Decyl 4-oxobutanoate
Uniqueness
Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate is unique due to the presence of both a hydroxymethyl group and an amino group on the butanoate backbone. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds that lack one of these functional groups.
Propriétés
| 132042-66-1 | |
Formule moléculaire |
C15H29NO4 |
Poids moléculaire |
287.39 g/mol |
Nom IUPAC |
decyl 4-(hydroxymethylamino)-4-oxobutanoate |
InChI |
InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-8-9-12-20-15(19)11-10-14(18)16-13-17/h17H,2-13H2,1H3,(H,16,18) |
Clé InChI |
JSOKFJUFGONROY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)CCC(=O)NCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


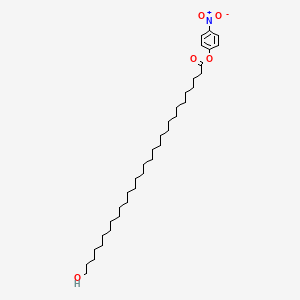
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)
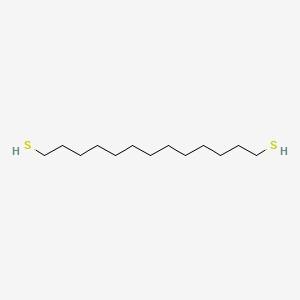
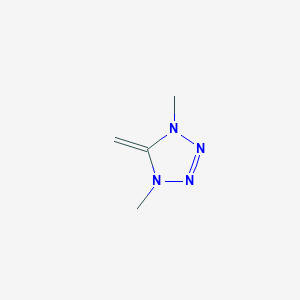
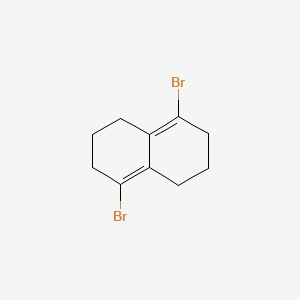

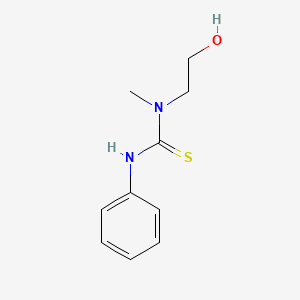
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)
